molecular formula C15H14O3 B3269280 3-(Benzyloxy)-5-methoxybenzaldehyde CAS No. 50637-29-1

3-(Benzyloxy)-5-methoxybenzaldehyde

Cat. No.: B3269280
CAS No.: 50637-29-1
M. Wt: 242.27 g/mol
InChI Key: LKCOVDDCOGBVEV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methoxybenzaldehyde: is an organic compound with the molecular formula C15H14O3 . It is a derivative of benzaldehyde, featuring a benzyloxy group at the third position and a methoxy group at the fifth position on the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-5-methoxybenzaldehyde.

    Benzyloxy Group Introduction: The hydroxyl group at the third position is converted to a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-(Benzyloxy)-5-methoxybenzoic acid.

    Reduction: 3-(Benzyloxy)-5-methoxybenzyl alcohol.

    Substitution: 3-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (nitration product).

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-5-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of benzyloxy and methoxy substituents on the biological activity of benzaldehyde derivatives.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy and methoxy groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-(Benzyloxy)benzaldehyde: Lacks the methoxy group at the fifth position.

    5-Methoxybenzaldehyde: Lacks the benzyloxy group at the third position.

    3,5-Dimethoxybenzaldehyde: Has methoxy groups at both the third and fifth positions instead of a benzyloxy group.

Uniqueness: 3-(Benzyloxy)-5-methoxybenzaldehyde is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOVDDCOGBVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-(benzyloxy)-5-methoxyphenyl)methanol (6.50 g) in DMSO (100 mL) was added 2-iodoxybenzoic acid (9.00 g), and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.50 g) as an oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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